molecular formula C16H18N4O3S B11164960 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11164960
M. Wt: 346.4 g/mol
InChI Key: JXOOXCCQEJUERC-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves several steps. One common synthetic route includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the thiadiazole ring . The reaction conditions typically involve the use of absolute ethanol and triethylamine as a base. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structure and properties. Similar compounds include:

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H18N4O3S/c1-10-3-5-12(6-4-10)20-8-11(7-14(20)21)15(22)17-16-19-18-13(24-16)9-23-2/h3-6,11H,7-9H2,1-2H3,(H,17,19,22)

InChI Key

JXOOXCCQEJUERC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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